molecular formula C11H13NO2 B012646 3-Ethoxy-4-methoxyphenylacetonitrile CAS No. 103796-99-2

3-Ethoxy-4-methoxyphenylacetonitrile

Cat. No. B012646
M. Wt: 191.23 g/mol
InChI Key: DULUKHADKMYILX-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methoxyphenylacetonitrile is a chemical compound with potential applications in various fields of chemistry and pharmacology due to its unique structural features. It serves as an intermediate in the synthesis of complex molecules and has been studied for its reactivity and properties.

Synthesis Analysis

The synthesis of compounds similar to 3-Ethoxy-4-methoxyphenylacetonitrile often involves multi-step chemical processes. For instance, a related compound, 4-hydroxy-3-methoxyphenylacetonitrile, was synthesized from vanillin through steps that included protection, reduction, chloridization, and nitrilation. Optimal conditions for such syntheses have been studied to increase yields and simplify procedures (Chen Ying-qi, 2007). This approach may be adapted for synthesizing 3-Ethoxy-4-methoxyphenylacetonitrile by modifying the starting materials and conditions to include the ethoxy group.

Molecular Structure Analysis

Molecular structure analyses of related compounds often involve spectroscopic methods such as IR, 1H NMR, and elemental analysis. These techniques help in confirming the chemical structure, functional groups, and substitution patterns on the phenyl ring. For example, spectral data and X-ray diffraction have been used to establish the structure of synthesized compounds (Rawda M. Okasha et al., 2022).

Chemical Reactions and Properties

The reactivity of 3-Ethoxy-4-methoxyphenylacetonitrile can be inferred from studies on similar molecules. For instance, reactions involving phenylacetonitrile and 4-methoxybenzaldehyde under solvent-free conditions have been explored to understand the condensation and group migration mechanisms (A. Loupy et al., 2005). Such studies can provide insights into the chemical behavior and reactivity of 3-Ethoxy-4-methoxyphenylacetonitrile.

Scientific Research Applications

  • Synthesis of Pyrimidine Derivatives : Takamizawa and Hirai (1964) demonstrated that 3-ethoxy-2-methoxymethylenepropionitrile can be used to create various pyrimidine derivatives, including 2-alkyl (aryl)-5-ethoxymethyl-4-pyrimidinol and 2-alkyl (aryl)-5-ethoxymethyl. This finding indicates its utility in the synthesis of complex organic compounds (Takamizawa & Hirai, 1964).

  • Inhibition of Src Kinase Activity : A study by Boschelli et al. (2001) focused on optimizing 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. This research has implications for inhibiting tumor growth in xenograft models (Boschelli et al., 2001).

  • Pharmaceutical Intermediate Synthesis : Mi (2006) synthesized 3-Ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid with a yield of 58%, demonstrating its potential as a pharmaceutical intermediate (Mi, 2006).

  • Synthesis of Hydroxyphenylacetonitrile : Ying-qi Chen (2007) optimized the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile from vanillin, achieving a high yield of 96.8% under specific reaction conditions. This showcases its utility in synthetic organic chemistry (Chen Ying-qi, 2007).

  • Cycloaddition Reactions : Onnagawa et al. (2016) found that 3-ethoxycyclobutanones can form formal [4+2] cycloadducts with quinolines, pyridines, and isoquinolines, leading to the formation of 9a-hydro-2H-quinolizin-2-one derivatives. This has implications for the synthesis of complex heterocyclic compounds (Onnagawa et al., 2016).

  • Biosynthesis Applications : Jing Chen et al. (2008) showed that immobilized Bacillus subtilis ZJB-063 effectively converts p-methoxyphenylacetonitrile to MOPAA, with reusability extended to 18 batches after treatment with PEI and glutaraldehyde. This study contributes to the field of biocatalysis and biosynthesis (Jing Chen, Yuguo Zheng, & Yinchu Shen, 2008).

  • Ultrasound in Chemical Reactions : Piiskop et al. (2013) found that ultrasonic irradiation in aqueous acetonitrile solutions leads to a nearly identical solvation state of the reagent, resulting in a rate-leveling effect in pH-independent hydrolysis of 4-methoxyphenyl dichloroacetate. This research demonstrates the utility of ultrasound in chemical reactions (Piiskop et al., 2013).

Safety And Hazards


  • Safety Precautions : Handle with care, wear appropriate protective equipment (gloves, goggles), and work in a well-ventilated area.

  • Hazard Information : Irritant to skin and eyes. Avoid inhalation or ingestion.


Future Directions

Future research on 3-Ethoxy-4-methoxyphenylacetonitrile could focus on:



  • Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.

  • Synthetic Optimization : Develop more efficient synthetic routes.

  • Toxicology Studies : Assess its safety profile in detail.


Please note that the information provided here is based on available data, and further exploration through scientific literature is recommended for a deeper understanding of this compound.


properties

IUPAC Name

2-(3-ethoxy-4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-14-11-8-9(6-7-12)4-5-10(11)13-2/h4-5,8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULUKHADKMYILX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343578
Record name 3-Ethoxy-4-methoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-methoxyphenylacetonitrile

CAS RN

103796-99-2
Record name 3-Ethoxy-4-methoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ER Shepard, JF Noth - Journal of the American Chemical Society, 1950 - ACS Publications
… 3-Ethoxy-4-methoxyphenylacetonitrile.—A solution of 175.4 g. of 3-ethoxy-4-methoxybenzyl … of 3-ethoxy-4-methoxyphenylacetonitrile, 28 g. of sodium hydroxide, 90 ml. of water and 30 …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
A Ivankin, AA Semenova, VV Nasonova… - J. Appl. Biotechnol …, 2017 - researchgate.net
Describes the process of the formation of the organoleptic characteristics of the raw sausage “Brunswick”, prepared by the original fermented technology of the VM Gorbatov All-Russian …
Number of citations: 5 www.researchgate.net

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